2-(7-Methyl-1-benzofuran-2-yl)acetic acid

Lipophilicity Drug Design ADME Prediction

For lead optimization programs requiring precise lipophilic modulation, sourcing the correct methyl-substituted benzofuran-2-acetic acid isomer is critical. This 7-methyl derivative provides a measurable 0.14 logP unit increase (XLogP3: 2.2) over the unsubstituted parent, directly enhancing membrane permeability without altering the core conjugation handle. - Offers a predictable R₂²(8) supramolecular synthon for crystal engineering studies. - Enables specific SAR exploration unattainable with the 5-methyl or 6-methyl regioisomers due to distinct electron density distribution. - Supplied with rigorous batch-to-batch consistency to ensure reproducible biological outcomes in target engagement assays.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B12121106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methyl-1-benzofuran-2-yl)acetic acid
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(O2)CC(=O)O
InChIInChI=1S/C11H10O3/c1-7-3-2-4-8-5-9(6-10(12)13)14-11(7)8/h2-5H,6H2,1H3,(H,12,13)
InChIKeyQCFKIQBGVVSBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Methyl-1-benzofuran-2-yl)acetic acid: Physicochemical Profile


2-(7-Methyl-1-benzofuran-2-yl)acetic acid (CAS 1049114-80-8) is a heterocyclic carboxylic acid comprising a benzofuran core substituted at the 7-position with a methyl group and at the 2-position with an acetic acid side chain. It has a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry, where the methyl substitution pattern influences both physicochemical properties and potential biological interactions relative to unsubstituted or differently substituted benzofuran-2-acetic acid analogs .

WorkflowMed chem lead optimization — select 7-methyl analog for enhanced lipophilicity while preserving core benzofuran pharmacophore
SelectionUse as a synthetic building block to access benzofuran-2-acetic acid derivatives with unique substitution patterns
Use ContextSAR studies requiring controlled lipophilicity modulation and distinct solid-state properties

Why Generic Substitution Fails for 2-(7-Methyl-1-benzofuran-2-yl)acetic acid


Substituting 2-(7-methyl-1-benzofuran-2-yl)acetic acid with its unsubstituted parent 2-(benzofuran-2-yl)acetic acid or its 5-methyl regioisomer is chemically unsound for applications where lipophilicity, molecular recognition, or metabolic stability are critical. The introduction of a methyl group at the 7-position increases the computed XLogP3 from 2.0 (unsubstituted) to 2.2, representing a measurable increase in lipophilicity that can significantly alter membrane permeability and CYP450 susceptibility [1]. Furthermore, the altered electron density distribution on the benzofuran ring changes hydrogen-bonding and π-stacking interactions compared to the 5-methyl or 6-methyl analogs, directly impacting SAR-dependent biological outcomes [2].

Lipophilicity mismatch

XLogP3 difference (+0.14) may shift membrane permeability and CYP450 susceptibility; unsubstituted parent may not replicate the 7-methyl analog's behavior.

Electronic distribution shift

7-Methyl substitution alters hydrogen-bonding and π-stacking compared to 5-methyl or 6-methyl regioisomers, impacting SAR outcomes.

Regioisomeric identity

Solid-state packing and dimeric motifs differ from 3-acetic acid or other regioisomers; direct replacement can affect co-crystal studies.

Quantitative Comparison with Structural Analogs


Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a higher computed lipophilicity than its unsubstituted analog, a critical parameter for membrane permeability and in vivo distribution. The XLogP3 of 2-(7-methyl-1-benzofuran-2-yl)acetic acid is 2.2, compared to a LogP of approximately 2.06 for 2-(benzofuran-2-yl)acetic acid [1]. This difference, driven by the 7-methyl substituent, can influence passive diffusion rates and protein binding affinity.

Lipophilicity
Reported
XLogP3 2.2 vs ~2.06 (Δ≈+0.14)
Measurable lipophilicity increase may guide membrane penetration in lead optimization
Computed values (PubChem XLogP3 3.0)
Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area and Hydrogen Bonding

The TPSA of 2-(7-methyl-1-benzofuran-2-yl)acetic acid is 50.4 Ų, identical to that of the unsubstituted benzofuran-2-acetic acid within computational precision [1]. This indicates that while the 7-methyl group increases lipophilicity, it does not alter the inherent hydrogen-bonding capacity of the carboxylic acid and furan oxygen atoms. This property differentiates it from isomers where the acetic acid chain is attached at the 3-position (TPSA may vary due to conformational differences).

Topological PSA
Reported
50.4 Ų (identical to unsubstituted analog)
TPSA preserved; hydrogen-bond capacity unchanged despite higher lipophilicity
Computed by Cactvs 3.4.8.18 (PubChem)
Polar Surface Area Bioavailability Medicinal Chemistry

Regioisomeric Differentiation in Solid State

The specific combination of a 7-methyl group and a 2-acetic acid moiety distinguishes this compound from its 5-methyl regioisomer (CAS 1049115-15-2) and its 3-acetic acid analog (e.g., 2-(6-methyl-1-benzofuran-3-yl)acetic acid). Crystallographic data for the closely related 2-(6-methyl-1-benzofuran-3-yl)acetic acid (C₁₁H₁₀O₃) reveals that the antiperiplanar orientation of the acetic acid residue and the planarity of the molecules creates distinct dimeric hydrogen-bonded motifs in the solid state [1]. In contrast, the 2-yl acetic acid substitution pattern of the target compound enforces a different conformational preference and solid-state packing arrangement, critical for co-crystallization studies and solid-form screening in drug development.

Solid-state packing
Source review
2-yl acetic acid forms R₂²(8) dimeric motifs; 3-yl analog adopts antiperiplanar OH and C-H···π linkages
Regioisomeric identity critical for crystal engineering and polymorph screening
Based on XRD of 6-methyl-3-yl analog
Regioisomerism Structure-Activity Relationship Chemical Libraries

Antiproliferative Activity in Breast Cancer Models

While direct IC₅₀ data for the free acid form of the target compound is not publicly available, a closely related series of benzofuran-2-acetic methyl ester derivatives demonstrated significant antiproliferative activity against MCF-7, T47D, and MDA-MB-231 breast cancer cells. These compounds induced p53-independent p21Cip/WAF1 upregulation and G0/G1 cell cycle arrest without affecting MCF-10A normal breast epithelial cells [1]. The 7-methyl substitution on the target compound may modulate this activity profile compared to the tested ester derivatives, representing a distinct vector for SAR exploration.

Antiproliferative context
Class-level
Benzofuran-2-acetic ester derivatives inhibited MCF-7, T47D, MDA-MB-231 cells via p53-independent p21 upregulation and G0/G1 arrest
Free acid may serve as a distinct precursor for SAR studies; direct activity not tested
Data to verify for target compound
Antiproliferative p21Cip/WAF1 Breast Cancer

Research and Procurement Applications


Lead Optimization of Lipophilic Kinase Inhibitors

In programs requiring a benzofuran-2-acetic acid scaffold with enhanced lipophilicity for improved membrane penetration, 2-(7-methyl-1-benzofuran-2-yl)acetic acid offers a 0.14 logP unit advantage over the unsubstituted parent [Section 3, Evidence 1]. This moderate increase can be decisive when balancing potency and ADME properties in lead optimization, particularly for CNS-targeted agents where blood-brain barrier penetration is desired.

Synthesis of Activity-Based Probes and PROTACs

The carboxylic acid handle at the 2-position enables straightforward conjugation to linkers, fluorophores, or E3 ligase ligands. The 7-methyl substituent provides a unique vector for exploring structure-activity relationships in target engagement assays, as demonstrated by the class-level antiproliferative activity of benzofuran-2-acetic ester derivatives [Section 3, Evidence 4].

Co-Crystal Engineering and Polymorph Screening

The distinct hydrogen-bonding motif of 2-yl acetic acid benzofurans, forming R₂²(8) dimeric rings in the solid state, differs from the 3-yl analogs [Section 3, Evidence 3]. Researchers designing co-crystals with pharmaceutically acceptable coformers can exploit this predictable supramolecular synthon for crystal engineering studies.

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor lead optimization
7-Methyl substitution provides measurable lipophilicity increase without altering TPSA
Membrane permeability and CYP450 susceptibility profiling
Synthesis of activity-based probes and PROTACs
Carboxylic acid conjugation handle at 2-position; unique 7-methyl vector for SAR
Target engagement assays and linker attachment chemistry
Co-crystal engineering and polymorph screening
Predictable dimeric R₂²(8) hydrogen-bond motif distinct from 3-yl regioisomers
Crystal packing stability and co-crystal design studies
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